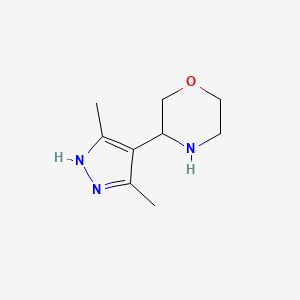

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine” is a chemical compound with the CAS Number: 2093509-75-0 . It has a molecular weight of 195.26 and its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylmorpholine .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-7-10(8(2)12-11-7)9-6-14-5-4-13(9)3/h9H,4-6H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Synthesis and Crystallography

- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine has been utilized in the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, showcasing its application in complex molecular structures. These derivatives exhibit stabilizing intermolecular interactions and are confirmed by single-crystal X-ray diffraction methods (Xu, Yang, Jiang, & Ke, 2012).

Reaction with Nitrogen-Containing Bases

- This compound reacts distinctly with nitrogen bases, such as secondary amines or morpholine, leading to nucleophilic replacement of the pyrazolyl substituent, a process crucial in organic synthesis (Shablykin, Brovarets, Rusanov, & Drach, 2008).

Antitubercular and Antifungal Activities

- Derivatives of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine have shown potential antitubercular and antifungal activities, indicating its importance in developing new therapeutic agents (Syed, Ramappa, & Alegaon, 2013).

Application in Iron(III) Complexes

- This compound is involved in the self-assembly of iron(III) complexes, contributing to studies in molecular structures and antimicrobial evaluations (Soliman, Al-Rasheed, Albering, & El‐Faham, 2020).

Antimicrobial Activity

- It's also been a part of the synthesis of pyrazole-containing s-triazine derivatives, which are tested for antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Luminescence Properties in Complexes

- The compound has been used in the synthesis of novel di-Mannich derivatives, demonstrating significant water solubility and providing insights into its luminescent properties (Untung, Iskandarsyah, & Hayun, 2017).

Synthesis of Fluorescent Compounds

- It plays a role in the synthesis of fluorescent compounds, showing potential applications in the development of new materials with unique optical properties (Odin et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-9(7(2)12-11-6)8-5-13-4-3-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFRPEDNTOJVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2COCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)

![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)